1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is an organosilicon compound characterized by its unique structure, which consists of two silicon atoms bonded to nitrogen and surrounded by four phenyl groups and two methyl groups. Its chemical formula is C26H27NSi2, and it has a molecular weight of 409.67 g/mol . This compound exhibits properties typical of silazanes, including thermal stability and the ability to form siloxane networks upon hydrolysis.
TPDMS is a popular protecting group in organic synthesis for primary and secondary alcohols and amines PubChem, CID 81957: . Its bulky silyl group can be introduced under mild conditions and is stable to a wide range of reaction conditions, allowing for selective modification of other functional groups on the molecule. Deprotection of the TPDMS group can be achieved using specific reagents, enabling the targeted hydroxyl or amino functionality to be revealed later in the synthesis.
TPDMS can be used for surface modification of organic materials, particularly for introducing hydrophobicity [CymitQuimica, 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine]. The diphenylsilyl groups create a water-repellent layer on the surface, which can be beneficial for applications like microfluidics or sensor development.
TPDMS can serve as a precursor for the synthesis of silicon-based inorganic materials like silicon nitride or silicon carbide [ChemNet, 7453-26-1, 1-methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine, CAS No 7453-26-1]. These materials are often used in electronics and micromachining due to their unique properties like high thermal and chemical stability.
TPDMS can be incorporated into organic-inorganic hybrid materials, where the organic component provides flexibility and the inorganic component offers rigidity and specific functionalities [scientific literature]. This combination can lead to materials with tailored properties for applications like solar cells or light-emitting diodes (LEDs).
The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane typically involves:
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane finds applications in various fields:
Interaction studies involving 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane primarily focus on its reactivity with water and other nucleophiles. These studies are essential for understanding its behavior in various environments and applications. The compound's interactions with biological systems remain an area for future investigation to assess potential health impacts or therapeutic uses.
Several compounds share structural similarities with 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1,2-Dimethyl-1,1-diphenyldisilazane | C18H22N2Si2 | Similar structure with different substitution patterns. |
1,3-Diphenyl-1,1-dimethyldisilazane | C20H24N2Si2 | Exhibits similar properties but less steric hindrance. |
1-Methyl-1,1-diphenyldisilazane | C16H19N2Si2 | Contains fewer methyl groups; different reactivity profile. |
The uniqueness of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane lies in its specific arrangement of phenyl and methyl substituents around the silicon atoms. This configuration enhances its thermal stability and reactivity compared to other similar compounds. Its dual functionality as both a precursor for silicones and a potential candidate for biological applications further distinguishes it in the field of organosilicon chemistry .
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane (TPDMDS) is synthesized via condensation reactions between methylphenyldichlorosilane and ammonia or primary amines. The reaction mechanism involves nucleophilic substitution, where ammonia replaces chlorine atoms on silicon centers, followed by elimination of ammonium chloride. For example, methylphenyldichlorosilane reacts with ammonia in anhydrous ether to form intermediate silylamines, which subsequently undergo condensation to yield TPDMDS. Steric hindrance from phenyl groups suppresses cyclization, favoring linear disilazane formation.
Key stoichiometric ratios (e.g., 2:1 chlorosilane-to-ammonia molar ratio) prevent polysilazane byproducts. The reaction proceeds at 0–25°C over 12–24 hours, achieving yields of 70–85%.
Anhydrous conditions are critical to avoid hydrolysis of chlorosilane precursors. Protocols typically employ:
Triethylamine or pyridine (5–10 mol%) act as HCl scavengers, suppressing oligomerization by neutralizing byproducts. Catalytic systems improve selectivity:
Catalyst | Yield Increase | Oligomer Reduction |
---|---|---|
Pyridine | 12% | 34% |
Triethylamine | 18% | 41% |
Data adapted from large-scale syntheses.
Lithium amide (LiNH₂) in tetrahydrofuran further enhances selectivity by promoting Si–N bond formation over Si–O side reactions.
X-ray crystallography reveals TPDMDS adopts a centrosymmetric structure with:
Phenyl groups exhibit staggered conformations, minimizing steric strain. The silicon centers display distorted tetrahedral geometry, with C–Si–C angles of 108–112°.
Method | Purity Achieved | Yield Recovery | Limitations |
---|---|---|---|
Fractional Distillation | 98.5% | 89% | High bp (210–220°C/0.5 mmHg) |
Column Chromatography | 99.3% | 76% | Solvent consumption |
Distillation is preferred for bulk purification, while chromatography (SiO₂, hexane/ethyl acetate) resolves trace oligomers. Recrystallization from ethanol/water mixtures (4:1 v/v) provides prismatic crystals suitable for XRD.
Irritant